DOHA-Fm
Description
DOHA-Fm is a chemical compound with the CAS number 1040404-88-3. It is used in various scientific research applications due to its unique properties and reactivity.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4,7-dioxoheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c22-13-5-6-15(23)11-12-21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,20H,5-6,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNDXMWLLBPAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(=O)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for DOHA-Fm involve several steps. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DOHA-Fm undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DOHA-Fm has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel compounds and materials. In biology, it is used for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of DOHA-Fm involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
DOHA-Fm can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or reactivity. The comparison can be based on various factors such as reactivity, stability, and applications. Some similar compounds include those used in similar scientific research applications or industrial processes .
Biological Activity
DOHA-Fm (4-(2-carboxyethyl)-1-pyrrolyl) is a compound that has garnered attention for its potential biological activities, particularly in the context of modifying proteins and influencing biochemical pathways. This article delves into the synthesis, characterization, and biological implications of this compound, supported by relevant research findings and data.
Synthesis and Characterization
This compound is synthesized through a multi-step process involving the reaction of pyrrole derivatives with various biological molecules. The synthesis typically involves the use of dimethylformamide (DMF) as a solvent and requires careful control of reaction conditions to ensure optimal yield and purity.
Key Steps in Synthesis:
- Reagent Preparation : this compound is prepared by incubating it with proteins, such as bovine serum albumin (BSA), in a phosphate-buffered saline solution.
- Deprotection : The Fm group is removed using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the active form of the compound.
- Purification : Low molecular weight contaminants are eliminated through dialysis.
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with proteins. Studies indicate that this compound can modify lysine residues in proteins, leading to the formation of carboxyethylpyrrole-protein adducts, which have implications in various biological processes.
- Protein Modification : this compound reacts with primary amino groups in proteins, resulting in the formation of stable adducts that can influence protein function and stability .
- Immunogenicity : The resulting CEP-protein adducts have been shown to elicit immune responses, making them relevant in studies related to autoimmune diseases and retinal health .
Case Studies
Several studies have explored the application of this compound in biological systems:
- Retinal Health : Research has demonstrated that this compound-modified proteins can be used to study age-related macular degeneration (AMD). The production of CEP-protein adducts serves as a model for understanding disease mechanisms and developing therapeutic strategies .
- Inflammation Studies : In models of inflammation, this compound has been utilized to investigate its role in modulating immune responses through protein modification. The presence of CEP adducts correlates with inflammatory markers, suggesting a potential pathway for therapeutic intervention .
Data Tables
| Study Focus | Findings | Implications |
|---|---|---|
| Retinal Health | Increased immune response to CEP-adducts | Insights into AMD pathogenesis |
| Inflammation | Correlation between CEP levels and inflammation markers | Potential therapeutic targets for inflammatory diseases |
| Protein Interaction | High pyrrole-to-protein ratios achieved with this compound | Enhanced understanding of protein functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
